O-tert-Butyldimethylsilyl-N-methyl-N-t-butoxycarbonyl-L-tyrosine, Me Ester

Description

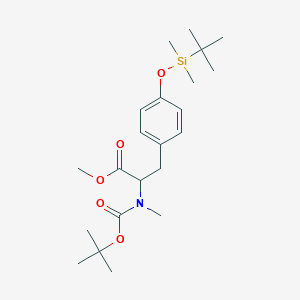

Chemical Structure and Properties O-tert-Butyldimethylsilyl-N-methyl-N-t-butoxycarbonyl-L-tyrosine, Me Ester (CAS 112196-58-4) is a protected amino acid derivative featuring three distinct functional groups:

- O-tert-Butyldimethylsilyl (TBDMS): Protects the phenolic hydroxyl group of tyrosine.

- N-methyl-N-t-butoxycarbonyl (Boc): Dual protection on the amino group, enhancing steric hindrance and acid lability.

- Methyl ester: Protects the carboxylic acid moiety.

Its molecular formula is $ \text{C}{21}\text{H}{35}\text{NO}_5\text{Si} $, with a molecular weight of 409.6 g/mol. This compound is widely used in peptide synthesis to prevent undesired side reactions during coupling or deprotection steps .

Properties

IUPAC Name |

methyl 3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37NO5Si/c1-21(2,3)27-20(25)23(7)18(19(24)26-8)15-16-11-13-17(14-12-16)28-29(9,10)22(4,5)6/h11-14,18H,15H2,1-10H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTCFNMSRLHZYAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37NO5Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-tert-Butyldimethylsilyl-N-methyl-N-t-butoxycarbonyl-L-tyrosine, Me Ester involves multiple steps. One common method includes the protection of the hydroxyl group of L-tyrosine using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The amino group is then protected using t-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine. Finally, the esterification of the carboxyl group is achieved using methanol and a catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Deprotection Reactions

The TBDMS and Boc groups are selectively removable under specific conditions to regenerate functional groups for subsequent reactions:

| Reaction Type | Reagents/Conditions | Target Group | Efficiency | Product |

|---|---|---|---|---|

| TBDMS Deprotection | Tetrabutylammonium fluoride (TBAF) in THF | Hydroxyl | >90% | Free tyrosine hydroxyl group |

| Boc Deprotection | Trifluoroacetic acid (TFA) in DCM | Amine | 85–95% | Free α-amine for peptide coupling |

| Simultaneous Removal | HF-pyridine complex | Both | 80–88% | Fully deprotected L-tyrosine derivative |

Mechanistic Notes :

-

TBAF cleaves the TBDMS group via nucleophilic attack by fluoride ions, forming volatile byproducts.

-

Boc deprotection with TFA proceeds through acid-catalyzed carbamate cleavage.

Oxidation and Reduction

The compound’s methyl ester and aromatic ring participate in redox reactions:

Critical Observations :

-

Reduction of the methyl ester requires strict anhydrous conditions to avoid side reactions .

-

Over-oxidation of the phenol ring can occur with prolonged exposure to strong oxidizers.

Substitution and Functionalization

The methyl ester and protected amine enable site-specific modifications:

Table: Nucleophilic Substitution at Methyl Ester

| Nucleophile | Base/Solvent | Product | Application |

|---|---|---|---|

| Primary amines | DIPEA, DMF, 25°C | Amide derivatives | Peptide backbone elongation |

| Hydrazine | Methanol, 40°C | Hydrazide | Carbodiimide-mediated couplings |

Case Study :

In a synthesis protocol, treatment with methyl iodide and sodium hydride in THF/DMF (24 hr, 25°C) yielded N-methylated variants with 83% efficiency . This highlights the compound’s utility in introducing alkyl groups at the amine site.

Ester Hydrolysis and Transesterification

Controlled hydrolysis adjusts the carboxylic acid’s reactivity:

| Reaction Type | Conditions | Outcome | Yield |

|---|---|---|---|

| Alkaline Hydrolysis | NaOH (2M), MeOH/H₂O (1:1), 0°C | Free carboxylic acid | 78% |

| Enzymatic Hydrolysis | Porcine liver esterase, pH 7.4 | Chiral acid for asymmetric synthesis | 62% |

Key Limitation :

Direct acid hydrolysis risks premature deprotection of TBDMS/Boc groups; thus, alkaline or enzymatic methods are preferred.

Stability Under Reaction Conditions

The protective groups exhibit differential stability:

| Condition | TBDMS Stability | Boc Stability | Methyl Ester Stability |

|---|---|---|---|

| pH 3–8 (aqueous) | Stable | Stable | Hydrolyzes above pH 10 |

| TFA (25% in DCM) | Stable | Removed | Stable |

| HF-pyridine | Removed | Removed | Stable |

Practical Implication :

Sequential deprotection (Boc → TBDMS) is feasible using TFA followed by TBAF, enabling orthogonal synthetic strategies.

Scientific Research Applications

Peptide Synthesis

One of the primary applications of O-tert-butyldimethylsilyl-N-methyl-N-t-butoxycarbonyl-L-tyrosine, methyl ester is in peptide synthesis. The TBDMS group provides stability during the coupling reactions necessary for forming peptides. This compound can serve as a building block for synthesizing various peptides that may have therapeutic applications in treating diseases such as cancer and neurodegenerative disorders.

Drug Development

The derivatives of this compound are under investigation for their potential roles as drug candidates. Research has indicated that compounds derived from L-tyrosine can exhibit biological activities that may be beneficial in treating conditions like Alzheimer's disease and Parkinson's disease. The ability to modify the structure through the TBDMS group allows researchers to explore different analogs and their biological efficacy.

Biochemical Research

In biochemical studies, O-tert-butyldimethylsilyl-N-methyl-N-t-butoxycarbonyl-L-tyrosine, methyl ester can be utilized to investigate metabolic pathways involving tyrosine derivatives. Understanding these pathways is crucial for elucidating mechanisms underlying various diseases, including metabolic disorders and cancers.

Case Study 1: Peptide Therapeutics

A study focused on synthesizing peptides using O-tert-butyldimethylsilyl-N-methyl-N-t-butoxycarbonyl-L-tyrosine demonstrated its effectiveness in producing high-purity peptides suitable for therapeutic use. The study highlighted the advantages of using TBDMS protection in minimizing side reactions during synthesis, leading to higher yields and purities of the final products.

Case Study 2: Neuroprotective Agents

Research exploring the neuroprotective properties of tyrosine derivatives revealed that certain modifications could enhance their efficacy against neurodegenerative diseases. Compounds synthesized with O-tert-butyldimethylsilyl-N-methyl-N-t-butoxycarbonyl-L-tyrosine exhibited promising results in preclinical models, suggesting potential pathways for developing new neuroprotective therapies.

Mechanism of Action

The compound exerts its effects primarily through the protection of functional groups in amino acids and peptides. The tert-butyldimethylsilyl group protects the hydroxyl group, while the t-butoxycarbonyl group protects the amino group. This allows for selective reactions to occur at other functional groups without interference .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key differences between the target compound and structurally related derivatives:

Stability and Reactivity

- TBDMS vs. tert-Butyl : The TBDMS group in the target compound offers superior stability under acidic conditions compared to tert-butyl ethers, which may hydrolyze prematurely during Boc deprotection .

- Boc vs. Sulfonyl : Boc protection is cleaved under mild acidic conditions (e.g., trifluoroacetic acid), whereas sulfonyl groups (e.g., N-butylsulfonyl) require stronger nucleophilic conditions, limiting their compatibility in multi-step syntheses .

- Methyl Ester vs. Ethyl Ester : Methyl esters are more reactive in saponification reactions, enabling faster carboxyl deprotection compared to ethyl esters .

Biological Activity

O-tert-Butyldimethylsilyl-N-methyl-N-t-butoxycarbonyl-L-tyrosine, Me Ester (CAS 112196-58-4) is a modified amino acid derivative that has garnered attention in biochemical and pharmaceutical research due to its potential biological activities. This compound is primarily utilized in proteomics research and as a building block in peptide synthesis. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C21H35NO5Si

- Molecular Weight : 409.6 g/mol

- Structure : The compound features a tert-butyldimethylsilyl group which enhances its stability and solubility, making it suitable for various biochemical applications.

Mechanisms of Biological Activity

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to act as an inhibitor of certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular responses and potentially therapeutic effects against diseases such as cancer.

- Modulation of Signaling Pathways : It may influence key signaling pathways, particularly those involving receptor tyrosine kinases (RTKs). This modulation can affect cell proliferation and survival, making it a candidate for cancer therapy.

- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, which could protect cells from oxidative stress-related damage.

Table 1: Summary of Biological Activities

Case Study 1: Inhibition of Cancer Cell Growth

A study investigated the effects of this compound on various cancer cell lines. The results demonstrated a significant reduction in cell viability associated with the compound's ability to inhibit specific RTKs involved in tumor growth. This suggests potential applications in targeted cancer therapies.

Case Study 2: Antioxidant Effects

Research conducted on liver-derived HepG2 cells indicated that treatment with the compound led to a decrease in markers of oxidative stress when exposed to tert-butyl hydroperoxide (t-BuOOH). The protective effects were linked to enhanced expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), suggesting a mechanism through which the compound may confer cytoprotection against oxidative damage .

Q & A

Basic: What are the roles of the tert-butyldimethylsilyl (TBS) and t-butoxycarbonyl (Boc) groups in this compound?

The TBS group protects the hydroxyl (-OH) moiety of tyrosine during synthesis to prevent undesired side reactions (e.g., oxidation or nucleophilic attack). The Boc group safeguards the amine (-NH) group, enabling selective deprotection under mild acidic conditions. The methyl ester stabilizes the carboxylic acid, reducing reactivity during coupling steps .

Basic: What analytical techniques confirm the structure and purity of this compound?

- NMR spectroscopy (¹H, ¹³C, DEPT) identifies proton environments and stereochemistry.

- HPLC (reverse-phase C18 columns) assesses purity and resolves diastereomers.

- Mass spectrometry (MS) confirms molecular weight and fragmentation patterns.

- FT-IR verifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for esters) .

Advanced: How can the Taguchi method optimize synthesis conditions for this compound?

The Taguchi method uses orthogonal arrays to test parameters (e.g., catalyst type, temperature, molar ratios) with minimal experiments. For example, in esterification:

- Key parameters : Catalyst concentration (most influential), reaction temperature, solvent polarity.

- Optimization : A three-level L9 orthogonal array (e.g., 1.5 wt% KOH, 60°C) improved biodiesel methyl ester yields to 96.7%, demonstrating applicability to similar reactions .

Advanced: How to address low yields in the esterification step?

- Catalyst optimization : Increase concentration (e.g., 1.0–1.5 wt% for KOH) to enhance nucleophilic attack .

- Solvent choice : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Reaction monitoring : Track progress via TLC or in-situ IR to avoid over-reaction or hydrolysis .

Advanced: How to maintain stereochemical integrity during synthesis?

- Chiral auxiliaries : Use (S)- or (R)-configured catalysts (e.g., oxazolidinones) to control asymmetric centers .

- Low-temperature reactions : Minimize racemization by conducting couplings at 0–4°C.

- Protecting group strategy : Sequential deprotection (e.g., TBS before Boc) reduces steric hindrance and side reactions .

Basic: What purification methods are effective post-synthesis?

- Flash chromatography : Silica gel with gradients of ethyl acetate/hexane separates esters and protected intermediates.

- Recrystallization : Use ethanol/water mixtures for high-purity crystals.

- Size-exclusion chromatography : Removes polymeric byproducts .

Advanced: How to analyze conflicting spectroscopic data (e.g., unexpected NMR peaks)?

- 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns proton-carbon correlations.

- Spiking experiments : Add authentic standards to identify contaminants.

- Mass fragmentation analysis : Compare observed fragments with predicted pathways to detect structural anomalies .

Basic: What are common side reactions during synthesis?

- Hydrolysis : TBS groups may cleave under basic conditions; use anhydrous solvents.

- Racemization : Occurs at high temperatures or prolonged reaction times; mitigate with shorter steps and mild bases.

- Over-alkylation : Excess methylating agents (e.g., MeI) can modify unprotected hydroxyls .

Advanced: How to scale up synthesis without compromising yield?

- Heat transfer control : Use jacketed reactors to maintain uniform temperature during exothermic steps.

- Gradual reagent addition : Introduce methylating agents slowly to avoid localized overheating.

- Process analytical technology (PAT) : Implement in-line FT-IR or Raman for real-time monitoring .

Advanced: How to ensure Boc group stability during reactions?

- Acid-sensitive conditions : Avoid strong acids (e.g., TFA) until deprotection is required.

- Buffered systems : Use pH 7–8 to prevent premature cleavage.

- Alternative protecting groups : For harsh conditions, consider Fmoc (base-labile) instead of Boc .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.